4-(クロロメチル)ピリミジン

説明

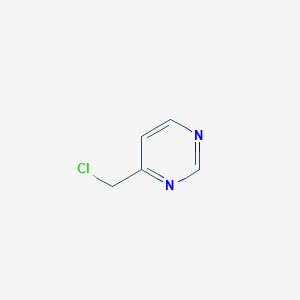

4-(Chloromethyl)pyrimidine, also known as 4-(Chloromethyl)pyrimidine, is a useful research compound. Its molecular formula is C5H5ClN2 and its molecular weight is 128.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Chloromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ピラゾロ[3,4-d]ピリミジンの合成

4-クロロ-6-(クロロメチル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジンは、様々な二置換1-メチル-1H-ピラゾロ[3,4-d]ピリミジンのための便利な中間体である . これらの化合物は、有用な薬理学的特性を持つ物質として興味深い可能性がある .

抗炎症作用

4-(クロロメチル)ピリミジン誘導体を含むピリミジンは、抗炎症剤としての潜在的な用途のために合成されてきた . ドッキング調査は、合成された誘導体のCOX-2活性部位における作用機序を調べるために実施された .

1-メチル-1H-ピラゾロ[3,4-d]ピリミジンの合成

4-クロロ-6-(クロロメチル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジンのメチルアミンによる求核置換反応は、選択的に4-置換生成物である6-(クロロメチル)-N,1-ジメチル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンを生成した . これは、1-メチル-1H-ピラゾロ[3,4-d]ピリミジンの合成における可能性を示している。

抗酸化作用

4-(クロロメチル)ピリミジン誘導体を含むピリミジンは、その抗酸化特性について研究されてきた . それらは、酸化ストレスによって引き起こされる疾患の治療に潜在的に使用できる .

抗菌作用

機能的に置換された1H-ピラゾロ[3,4-d]ピリミジンは、良好な抗菌活性を示した . したがって、4-(クロロメチル)ピリミジンとその誘導体は、新しい抗菌剤の開発に使用できる .

抗ウイルス作用

4-(クロロメチル)ピリミジンから合成できる1H-ピラゾロ[3,4-d]ピリミジンは、抗ウイルス活性を含む様々な生物活性を示す

作用機序

Target of Action

4-(Chloromethyl)pyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects including anti-inflammatory activities . Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Pyrimidine derivatives are known to interact with their targets, leading to changes in the expression and activities of certain inflammatory mediators . This interaction results in the inhibition of these mediators, thereby exerting an anti-inflammatory effect .

Biochemical Pathways

Pyrimidines are integral components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . Changes in pyrimidine metabolism can occur under a variety of conditions, including pathogen infections and the effects of antimetabolites and inhibitors .

Result of Action

The result of the action of 4-(Chloromethyl)pyrimidine would be the inhibition of the expression and activities of certain inflammatory mediators, leading to an anti-inflammatory effect . This could potentially be beneficial in the treatment of conditions characterized by inflammation.

生物活性

4-(Chloromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, drawing on diverse research findings.

Overview of 4-(Chloromethyl)pyrimidine

4-(Chloromethyl)pyrimidine is a pyrimidine derivative characterized by the presence of a chloromethyl group at the fourth position. This modification can influence the compound's reactivity and biological properties, making it a valuable scaffold for drug development.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrimidine derivatives, including 4-(chloromethyl)pyrimidine. It has been shown to exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups, such as chlorine, can enhance the compound's interaction with bacterial targets.

Table 1: Antimicrobial Activity of 4-(Chloromethyl)pyrimidine Derivatives

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Chloromethyl)pyrimidine | E. coli | 0.5 μg/mL |

| S. aureus | 0.25 μg/mL | |

| Bacillus subtilis | 0.75 μg/mL |

Antiproliferative Effects

Research has indicated that certain derivatives of pyrimidines can inhibit cancer cell proliferation. For instance, compounds structurally related to 4-(chloromethyl)pyrimidine have demonstrated cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity of Pyrimidine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-(Chloromethyl)pyrimidine | HeLa | 15 |

| MDA-MB-231 | 20 | |

| A549 | 18 |

Structure-Activity Relationships (SAR)

Understanding the SAR of 4-(chloromethyl)pyrimidine is crucial for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly alter the compound’s efficacy and selectivity.

- Positioning of Substituents : The introduction of different substituents at positions 2 and 6 has been shown to enhance antibacterial activity.

- Chloromethyl Group : The chloromethyl group at position 4 plays a critical role in increasing lipophilicity and improving membrane penetration, which is essential for antimicrobial activity.

Case Study 1: Antimicrobial Efficacy

A study conducted by Nagaraj and Reddy (2008) evaluated a series of pyrimidine derivatives, including those with chloromethyl substitutions. The findings indicated that compounds with a chloromethyl group exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this functional group is beneficial for antimicrobial efficacy .

Case Study 2: Anticancer Potential

In another study focusing on the antiproliferative effects of pyrimidine derivatives, it was found that compounds similar to 4-(chloromethyl)pyrimidine showed significant cytotoxicity against various cancer cell lines, indicating potential as anticancer agents . The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.

特性

IUPAC Name |

4-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-3-5-1-2-7-4-8-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROGQTWAAJTEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80519766 | |

| Record name | 4-(Chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54198-81-1 | |

| Record name | 4-(Chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。